molecular formula C11H15NO B1587203 2-(4-Methoxyphenyl)pyrrolidine CAS No. 74190-66-2

2-(4-Methoxyphenyl)pyrrolidine

Cat. No. B1587203
CAS RN: 74190-66-2
M. Wt: 177.24 g/mol
InChI Key: HCBLZPKEGFYHDN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-(4-methoxyphenyl)pyrrolidine . It is a liquid that appears colorless to light yellow to light orange .


Synthesis Analysis

The synthesis of pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, involves various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands . The synthesis of 2-(4-Methoxyphenyl)pyrrolidine and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 4-methoxyphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)pyrrolidine is a liquid that appears colorless to light yellow to light orange . It has a molecular weight of 177.25 . The storage temperature for this compound is 4°C . .

Scientific Research Applications

Structural and Conformational Analysis

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This compound demonstrates a unique envelope conformation and is part of a structure that forms screw chains interconnected via hydrogen bonds, contributing to insights in molecular geometry and interactions (M. Fazli Mohammat et al., 2008).
  • 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : This derivative, featuring a tetra-substituted pyrrolidine ring, provides insights into the crystal structure and chemistry of complex organic molecules (Sofia Dallasta Pedroso et al., 2020).
  • Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives : These compounds, with their spiro-indole-pyrrolidine ring system, are significant in understanding structural motifs common in biologically active and pharmacologically relevant alkaloids (J. Sundar et al., 2011).

Chemical Synthesis and Applications

  • Synthesis of 5-methoxylated 3-pyrrolin-2-ones : The methodology outlined in this study for synthesizing 5-methoxylated 3-pyrrolin-2-ones is essential for creating compounds used in agrochemicals and medicinal compounds (F. Ghelfi et al., 2003).
  • Synthesis, antiarrhythmic, and antihypertensive effects of novel pyrrolidine derivatives : This research demonstrates the synthesis of pyrrolidine derivatives, highlighting their potential in developing new antiarrhythmic and antihypertensive drugs (Barbara Malawska et al., 2002).
  • Synthesis and antiinflammatory activities of pyrrolidin-2-ones : The study details the synthesis of specific pyrrolidin-2-ones, showing promising results as antiinflammatory agents with reduced ulcerogenic effects (H. Ikuta et al., 1987).

Photophysical and Optical Properties

  • The synthesis and fluorescence of a methoxy-phenyl substituted C60-pyrrolidine derivative : This study reveals the fluorescence properties of a specific C60-pyrrolidine derivative, contributing to the understanding of optical properties in organic chemistry (Dejian Zhou et al., 2010).

Material Science and Corrosion Studies

  • Pyridine derivatives as corrosion inhibitors for steel : This research explores the use of pyridine derivatives, including 4-methoxyphenyl, in the context of corrosion inhibition in industrial applications (K. R. Ansari et al., 2015).

Antimicrobial and Antifungal Applications

  • Antifungal amide from leaves of Piper hispidum : A study on a pyrrolidine amide derived from Piper hispidum leaves, showing its efficacy as an antifungal agent (A. Alécio et al., 1998).
  • Synthesis, Characterization and antimicrobial activity of pyrrolidine-3-carbonitrile derivatives : This paper details the antimicrobial properties of novel pyrrolidine-3-carbonitrile derivatives, underlining their potential in antimicrobial applications (M. El-Mansy et al., 2018).

Safety And Hazards

2-(4-Methoxyphenyl)pyrrolidine may be irritating to the skin and eyes . It is recommended to rinse with plenty of water immediately after contact and avoid inhaling dust or vapors during operation . Use in a well-ventilated area and wear personal protective equipment is advised .

Future Directions

Pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

properties

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLZPKEGFYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395996
Record name 2-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pyrrolidine

CAS RN

74190-66-2
Record name 2-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)pyrrolidine
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Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride (2.26 g) and tetrahydrofuran (185 ml) was added 5-(4-methoxyphenyl)pyrrolidin-2-one in tetrahydrofuran (250 ml). The mixture was heated under reflux for 6 hrs, cooled to ambient temperature, and water (2.5 ml) in tetrahydrofuran and 15% aqueous sodium hydroxide solution (2.5 ml) were added slowly. Additional water (8.5 ml) was added. The suspension was stirred over anhydrous sodium sulfate, filtered through a pad of celite, and the filter cake was washed with tetrahydrofuran. The filtrate was concentrated to give 6.74 g, (96.0%) of 2-(4-methoxyphenyl)pyrrolidine.
Quantity
2.26 g
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0 (± 1) mol
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250 mL
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185 mL
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2.5 mL
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2.5 mL
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8.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the benzodioxole group in 2-(4-methoxyphenyl)pyrrolidine-based endothelin receptor antagonists, and what happens when this group is modified?

A1: Research indicates that while the benzodioxole group is commonly found in endothelin receptor antagonists like A-127722 [(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid], it is not essential for potent antagonistic activity. [] Replacing the benzodioxole with oxygenated benzenes, like p-anisyl, resulted in compounds with low-nanomolar IC50 values for endothelin receptors. Furthermore, removing the oxygen atoms entirely from the benzodioxole, yielding dihydrobenzofuran analogs, led to even more potent compounds with subnanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. [] This discovery highlights the potential for developing novel, highly potent and selective endothelin receptor antagonists without the benzodioxole moiety.

Q2: How does the structure of 2-(4-methoxyphenyl)pyrrolidine derivatives influence their interaction with endothelin receptors?

A2: The specific structure-activity relationships of 2-(4-methoxyphenyl)pyrrolidine derivatives and their interactions with endothelin receptors are complex and can be influenced by various substitutions around the pyrrolidine core. For instance, the presence and position of substituents on the pyrrolidine ring, such as acetyloxy groups, can influence the overall conformation of the molecule and potentially impact its binding affinity. [, ] Research suggests that the N-terminus plays a significant role, as modifications in this region significantly impact binding affinity and receptor subtype selectivity. [] Further investigation into the precise structural features that govern the binding interactions and selectivity profiles of these compounds is crucial for designing more potent and selective endothelin receptor antagonists.

Q3: What are the potential therapeutic benefits of combining endothelin A receptor antagonists with other medications, particularly in the context of metabolic syndrome?

A3: Studies suggest that combining endothelin A receptor antagonists, such as ABT-627 (atrasentan), with thiazide diuretics like chlorthalidone might provide enhanced therapeutic benefits in managing metabolic syndrome. [] In a rat model, this combination therapy demonstrated superior blood pressure reduction and kidney protection compared to either drug alone. [] The combined treatment also significantly reduced markers of inflammation and oxidative stress, further supporting its potential in mitigating metabolic syndrome complications. These findings highlight the potential of combination therapies targeting multiple pathways for more effective management of complex metabolic disorders.

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